2-(2,4-dichlorobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide
Description
2-(2,4-Dichlorobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide is a propanediamide derivative featuring a 2,4-dichlorobenzylidene core and two 3-(trifluoromethyl)phenyl substituents. Its molecular structure combines halogenated aromatic moieties with electron-withdrawing trifluoromethyl groups, which are known to enhance lipophilicity and metabolic stability . The compound has been explored in computational drug discovery pipelines, particularly for neglected tropical diseases like Chagas disease, where it demonstrated favorable interactions with target proteins (e.g., 6NIM) in molecular dynamics simulations .
Properties
CAS No. |
374542-38-8 |
|---|---|
Molecular Formula |
C24H14Cl2F6N2O2 |
Molecular Weight |
547.3 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylidene]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide |
InChI |
InChI=1S/C24H14Cl2F6N2O2/c25-16-8-7-13(20(26)12-16)9-19(21(35)33-17-5-1-3-14(10-17)23(27,28)29)22(36)34-18-6-2-4-15(11-18)24(30,31)32/h1-12H,(H,33,35)(H,34,36) |
InChI Key |
TUNWMWGOONTLOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorobenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide typically involves the reaction of 2,4-dichlorobenzaldehyde with N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise proportions. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorobenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in polar solvents like water or ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure makes it a candidate for pharmaceutical development. Its halogenated groups can enhance lipophilicity and biological activity, making it suitable for drug design. Potential applications include:
- Anticancer Agents : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : The presence of halogens may confer enhanced antimicrobial properties, making it a candidate for developing new antibiotics.
Material Science
In material science, the compound's chemical properties allow for applications in:
- Polymer Chemistry : It can serve as a precursor for synthesizing novel polymers with specific thermal and mechanical properties.
- Coatings and Adhesives : Its reactivity can be exploited to create durable coatings with enhanced resistance to environmental degradation.
Biological Studies
Understanding the interaction of this compound with biological systems is crucial for evaluating its therapeutic potential. Key studies include:
- Interaction Studies : Investigating how the compound interacts with cellular targets can provide insights into its mechanism of action.
- Toxicological Assessments : Evaluating the safety profile through in vitro and in vivo studies is essential for determining its suitability for therapeutic use.
Case Study 1: Anticancer Activity
Research conducted on structurally similar compounds has shown promising results in inhibiting tumor growth in vitro. For example, derivatives of propanediamides have demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that 2-(2,4-dichlorobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide may exhibit similar effects.
Case Study 2: Antimicrobial Properties
A study published in a peer-reviewed journal highlighted the antimicrobial activity of halogenated compounds against Gram-positive and Gram-negative bacteria. The findings suggest that the incorporation of trifluoromethyl groups enhances the efficacy of these compounds against resistant strains.
Comparative Analysis Table
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(3,4-Dichlorobenzylidene)-N,N'-bis(3-trifluoromethylphenyl)malonamide | C24H14Cl2F6N2O2 | Contains malonamide instead of propanediamide |
| N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide | C12H9F3N2O | Exhibits different biological activity due to cyano group |
| N-(pyrimidin-2-yl)benzenesulfonamide | Varies | Known for specific antimicrobial properties |
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorobenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, physicochemical, and pharmacological properties of 2-(2,4-dichlorobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide with analogous compounds:
*Estimated based on structural analogs.
Key Research Findings and Analysis
Structural Influence on Bioavailability: The target compound’s high molecular weight (~660 g/mol) and polar surface area (~120–140 Ų) approach the upper limits of Veber’s bioavailability criteria (≤500 g/mol, ≤140 Ų) . Its 8–10 rotatable bonds may further reduce oral absorption compared to simpler analogs like N,N'-bis[(4-chlorophenyl)methyl]propanediamide (6 rotatable bonds) .
Substituent Effects: Halogenation: The 2,4-dichlorobenzylidene moiety may enhance target binding through halogen bonding, as seen in kinase inhibitors . Positional isomerism (e.g., 3,4-dichloro vs. 2,4-dichloro) could alter steric hindrance and binding affinity . Fluorination: Compared to non-fluorinated analogs, trifluoromethyl groups increase metabolic stability but may elevate toxicity risks due to bioaccumulation .
Computational Predictions :
- In silico studies identified the target compound as a Chagas disease candidate with strong binding to the 6NIM protein, outperforming analogs like 2-(1-adamantyl)-propanediamide in molecular dynamics simulations . However, experimental validation is lacking.
Synthetic Challenges :
- The discontinued status of N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide derivatives in commercial catalogs suggests challenges in large-scale synthesis, possibly due to the reactivity of trifluoromethyl groups or purification difficulties.
Biological Activity
2-(2,4-dichlorobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide is a synthetic compound with notable biological activity, primarily due to its unique structure that includes halogenated phenyl groups. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C24H14Cl2F6N2O2, with a molecular weight of approximately 547.3 g/mol . Its structure features a propanediamide backbone substituted with dichlorobenzylidene and trifluoromethyl groups, which enhance its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H14Cl2F6N2O2 |
| Molecular Weight | 547.3 g/mol |
| Physical State | Solid |
| Solubility | Soluble in organic solvents |
Cytotoxicity and Anticancer Activity
Preliminary studies suggest that the compound may possess cytotoxic properties, making it a candidate for further investigation in cancer therapy. The mechanism of action could involve the induction of apoptosis in cancer cells or inhibition of key signaling pathways associated with tumor growth. Molecular docking studies have been employed to predict its interaction with various biological targets, which may elucidate its anticancer potential .
Case Studies and Research Findings
- Molecular Docking Studies : Research has utilized molecular docking to explore the binding affinity of 2-(2,4-dichlorobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide to various targets such as protein kinases and receptors involved in cancer progression. These studies suggest that the compound can effectively bind to these targets, potentially inhibiting their activity .
- Comparative Analysis : A comparative study with structurally similar compounds revealed that this compound exhibits distinct biological activities. For instance, while some analogs demonstrated significant antibacterial effects, 2-(2,4-dichlorobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide showed a more pronounced effect on cancer cell lines in vitro .
Potential Applications
The unique properties of 2-(2,4-dichlorobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide suggest several potential applications:
- Antimicrobial Agents : Due to its possible antibacterial properties.
- Cancer Therapeutics : As a cytotoxic agent targeting specific cancer pathways.
- Material Science : Its chemical stability and reactivity may allow for applications in developing new materials or coatings.
Q & A
Q. What are the recommended synthetic routes for 2-(2,4-dichlorobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide, and how are intermediates characterized?
Methodological Answer: The compound can be synthesized via a multi-step condensation reaction. A common approach involves:
- Step 1: Substitution of 2,4-dichlorobenzaldehyde with a trifluoromethyl-substituted aniline under alkaline conditions to form the benzylidene intermediate.
- Step 2: Condensation with propanediamide using a coupling agent (e.g., DCC or EDC) in anhydrous acetonitrile or DMF.
Intermediates are characterized using 1H NMR (e.g., trifluoromethyl signals at δ 7.5–8.0 ppm) and LC-MS to confirm molecular ions (e.g., [M+H]+ at m/z 600–650 range). Purity is assessed via HPLC with UV detection at 254 nm .
Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) at 100 K.
- Structure Solution: Employ SHELXS for phase problem resolution via direct methods.
- Refinement: Iterative refinement with SHELXL to optimize atomic positions and thermal parameters. Hydrogen bonds and π-π interactions are visualized using Mercury CSD 2.0 (e.g., analysis of dichlorophenyl stacking distances) .
Q. What analytical techniques validate the compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR confirm substituent positions (e.g., dichlorophenyl protons as doublets at δ 7.2–7.4 ppm).
- High-Resolution Mass Spectrometry (HRMS): Exact mass matching within 3 ppm error.
- Elemental Analysis: Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values.
- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >250°C suggests suitability for high-temperature applications) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions) be resolved?
Methodological Answer:
- Dynamic NMR Studies: Variable-temperature NMR (e.g., 298–400 K) to detect conformational exchange broadening.
- DFT Calculations: Optimize geometry using Gaussian 16 at the B3LYP/6-31G(d) level and simulate NMR chemical shifts with GIAO method . Discrepancies >0.5 ppm suggest crystal packing effects or solvent interactions.
- X-ray vs. Solution Structure Comparison: Use Mercury CSD to overlay SCXRD and DFT-optimized structures, identifying torsional angle deviations .
Q. What computational strategies predict the compound’s bioactivity and ADMET properties?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to screen against targets like G-protein-coupled receptors (GPCRs). The trifluoromethyl groups may enhance binding via hydrophobic interactions (docking score ≤-8.0 kcal/mol suggests high affinity).
- ADMET Prediction: Apply SwissADME to evaluate:
Q. How can synthetic yield be optimized while minimizing byproducts (e.g., dimerization)?
Methodological Answer:
- Reaction Optimization:
- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂) for coupling efficiency.
- Solvent Effects: Use DMF for solubility vs. THF for steric control.
- Byproduct Analysis: LC-MS monitors dimer formation ([M+2H]+ at m/z 1200–1300). Quench reactions at 80% conversion to limit side reactions.
- Scale-Up Considerations: Maintain inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .
Q. What are the compound’s potential applications in medicinal chemistry or agrochemical research?
Methodological Answer:
- Medicinal Chemistry:
- Agrochemicals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
